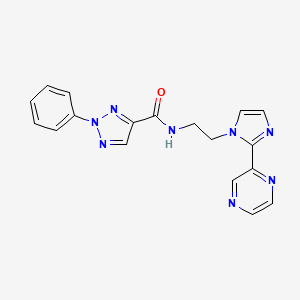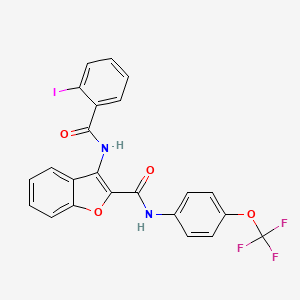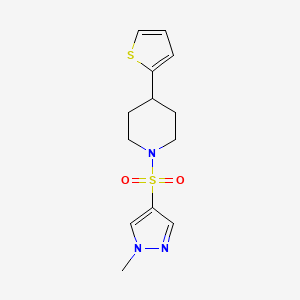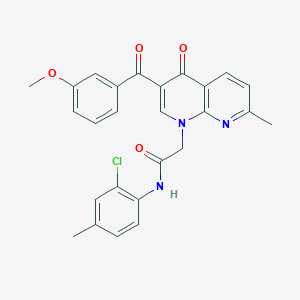
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16N8O and its molecular weight is 360.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Interactions
A range of studies have explored the synthesis of compounds with structures related to 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide. For instance, the development of new synthetic routes to access pyrazolopyrimidines and triazoles derivatives showcases the chemical versatility and potential for creating diverse molecular frameworks with potential biological activities (Rahmouni et al., 2016; Ledenyova et al., 2018). These studies highlight the importance of innovative synthetic strategies to generate compounds with promising biological and chemical properties.
Antimicrobial and Antioxidant Properties
Several compounds bearing the triazole and pyrazole scaffolds have been evaluated for their antimicrobial and antioxidant activities. A study demonstrated the antimicrobial potential of triazolyl pyrazole derivatives, indicating broad-spectrum activities against various bacterial and fungal strains (Bhat et al., 2016). This suggests the potential application of such compounds in addressing microbial resistance issues.
Biological Evaluations and Mechanistic Insights
Compounds structurally related to this compound have been subject to biological evaluations, demonstrating a range of bioactivities. For instance, pyrazolo[3,4-d]pyrimidines derivatives were synthesized and showed significant anticancer and anti-5-lipoxygenase activities, pointing to their therapeutic potential in cancer and inflammation-related conditions (Rahmouni et al., 2016).
Material Science and Coordination Chemistry
The assembly of coordination networks utilizing triazole derivatives highlights the role of such compounds in material science. Research on manganese and zinc complexes using triazole linking units has provided insights into constructing coordination polymers with antimicrobial activities (Wang et al., 2015). This exemplifies the interdisciplinary applications of these compounds, extending beyond biological activities to include materials chemistry.
Mécanisme D'action
Target of Action
For instance, compounds with a pyrazine moiety have been reported to have activity against a variety of targets, including G-protein coupled receptors and ion channels .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its target. The presence of multiple aromatic rings and a carboxamide group suggests that it might interact with its target through a combination of hydrophobic interactions and hydrogen bonding .
Pharmacokinetics
The presence of polar groups like the carboxamide could potentially enhance its solubility in water, which might influence its absorption and distribution .
Action Environment
Various environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Propriétés
IUPAC Name |
2-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-18(16-13-23-26(24-16)14-4-2-1-3-5-14)22-9-11-25-10-8-21-17(25)15-12-19-6-7-20-15/h1-8,10,12-13H,9,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXQICJEDQQPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)
![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)

